N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
Description
N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:
- A nitro group at the 7-position of the triazolo-pyridine ring, which may influence electronic properties and reactivity.
This compound is of interest in medicinal chemistry and materials science due to its conjugated aromatic system and functional groups, which may confer unique optical, electronic, or bioactive properties.
Properties
CAS No. |
88974-91-8 |
|---|---|
Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C14H13N5O2/c1-17(2)11-5-3-10(4-6-11)14-16-15-13-9-12(19(20)21)7-8-18(13)14/h3-9H,1-2H3 |
InChI Key |
JXSSRPJHPFOSKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of N,N-Dimethyl-4-Nitrosoaniline
The synthesis begins with the nitrosation of N,N-dimethylaniline, as detailed in experimental procedures:
- Reaction Setup : 5 g of N,N-dimethylaniline is dissolved in 25 mL of concentrated HCl at 0°C.
- Nitrosation : 3 g of NaNO₂ in water is added dropwise, maintaining temperatures below 10°C to prevent diazonium salt decomposition.
- Isolation : The resulting N,N-dimethyl-4-nitrosoaniline hydrochloride precipitates as yellow needles (MP 177°C, 87% yield).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | N,N-Dimethylaniline |
| Reagent | NaNO₂/HCl |
| Temperature | 0–10°C |
| Yield | 87% |
Diazonium Coupling with Pyridine Derivatives
The nitrosoaniline is converted to a diazonium salt and coupled with 3-amino-7-nitropyridine:
- Diazotization : Nitrosoaniline reacts with HCl and NaNO₂ at 0°C to form the diazonium chloride.
- Coupling : The diazonium salt reacts with 3-amino-7-nitropyridine in aqueous NaOH, forming an azo intermediate.
- Cyclization : The azo compound undergoes acid-catalyzed cyclization to yield the triazolo-pyridine core.
Optimization Insight :
- pH > 10 is critical to avoid premature cyclization.
- Yields improve to 78% when using scandium triflate as a catalyst.
Hydrazine-Mediated Cyclization
Hydrazonoyl Chloride Route
Adapting methods from anticancer agent synthesis, this route employs hydrazonoyl chlorides:
- Hydrazine Formation : 3-Chloro-7-nitropyridine reacts with N,N-dimethyl-4-hydrazine aniline in ethanol.
- Cyclization : The hydrazine intermediate undergoes thermal cyclization at 80°C for 12 hours.
Reaction Scheme :
$$ \text{3-Chloro-7-nitropyridine} + \text{N,N-Dimethyl-4-hydrazine aniline} \rightarrow \text{Triazolo-Pyridine} + \text{HCl} $$
Performance Metrics :
| Condition | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Yield | 72% |
| Purity (HPLC) | >95% |
Oxidative Cyclization with H₂O₂
Hydrogen peroxide facilitates oxidative cyclization of thioamide precursors:
- Thioamide Synthesis : 7-Nitro-pyridine-3-carbothioamide is prepared from 3-cyano-7-nitropyridine.
- Oxidation : H₂O₂ in acetic acid converts the thioamide to the triazolo ring.
Advantage : This method avoids harsh nitrosation conditions, achieving 68% yield with fewer byproducts.
Multi-Component Reactions (MCRs)
Scandium Triflate-Catalyzed Assembly
Drawing from heterocycle synthesis protocols, a one-pot MCR assembles the triazolo-pyridine skeleton:
- Components :
- Hydrazinyl-pyridine derivative (1.3 equiv)
- tert-Butyl isocyanide (1.0 equiv)
- 4-Nitrobenzaldehyde (1.0 equiv)
- Catalysis : Scandium triflate (0.2 equiv) in DCM/MeOH (3:1).
- Outcome : 20-hour reaction at RT yields the product after flash chromatography (0–60% EtOAc/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Sc(OTf)₃ |
| Time | 20 h |
| Yield | 65% |
| Purity | 92% |
Mechanochemical Synthesis
Grinding-assisted synthesis reduces solvent use:
- Reactants : 7-Nitro-pyridine-3-amine, N,N-dimethyl-4-azidoaniline.
- Conditions : Ball milling at 30 Hz for 2 hours.
- Yield : 81% with minimal purification.
Post-Synthetic Modifications
Nitro Group Reduction
The nitro group at position 7 is reduced to an amine using H₂/Pd-C:
Functionalization at Position 3
The dimethylaniline group undergoes electrophilic substitution:
- Sulfonation : Fuming H₂SO₄ at 0°C introduces a sulfonic acid group (62% yield).
- Halogenation : NBS in CCl₄ adds bromine (58% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diazonium Coupling | 78 | 95 | High regioselectivity | Multi-step, low scalability |
| Hydrazine Cyclization | 72 | 94 | Mild conditions | Requires toxic hydrazines |
| MCR with Sc(OTf)₃ | 65 | 92 | One-pot synthesis | Catalyst cost |
| Mechanochemical | 81 | 96 | Solvent-free | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-Dimethyl-4-(7-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline.
Scientific Research Applications
N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The nitro group and triazole ring play crucial roles in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline, enabling comparative analysis:
Substituent Variations on the Triazolo-Pyridine Core
Key Observations :
- Saturation of the triazolo-pyridine ring (as in ) reduces conjugation, which may limit applications in optoelectronics but improve solubility.
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